N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide
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Overview
Description
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H9ClN2O4. It is a derivative of acetanilide, where the acetamide group is substituted with a 4-chloro-2-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide typically involves the reaction of 4-chloro-2-nitroaniline with acetic anhydride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the acidic by-products. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions are optimized to maximize yield and purity. The use of automated systems for temperature control and mixing can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Hydrolysis: Acidic or basic conditions, water as solvent.
Major Products Formed
Reduction: 4-chloro-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitroaniline and acetic acid.
Scientific Research Applications
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide can be compared with other similar compounds, such as:
4-Nitroacetanilide: Similar structure but lacks the chloro substituent.
2-Chloro-4’-nitroacetanilide: Similar structure but with the chloro and nitro groups in different positions.
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the acetyl group
These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
CAS No. |
156499-65-9 |
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Molecular Formula |
C10H9ClN2O4 |
Molecular Weight |
256.64 g/mol |
IUPAC Name |
N-acetyl-N-(4-chloro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)12(7(2)15)9-4-3-8(11)5-10(9)13(16)17/h3-5H,1-2H3 |
InChI Key |
AAXVXRONYAUOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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